molecular formula C23H28N2O6S B2481725 6-ethyl 3-methyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-14-7

6-ethyl 3-methyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2481725
CAS No.: 864926-14-7
M. Wt: 460.55
InChI Key: MWUZIEXWMZXYCI-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C23H28N2O6S and its molecular weight is 460.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

  • 6-Ethyl 3-methyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound synthesized from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This synthesis process has been characterized using techniques like FTIR and NMR spectroscopy. The crystal and molecular structure of certain derivatives of this compound has been characterized by X-ray crystallographic analysis, revealing details such as intramolecular hydrogen bonding and space group classifications (Çolak et al., 2021).

Catalysis and Reaction Mechanisms

  • This compound has been studied in the context of catalysis, specifically in phosphine-catalyzed [4 + 2] annulation processes. Such reactions involve the synthesis of tetrahydropyridines, showcasing the compound's role in facilitating chemical reactions with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Applications in Heterocyclic Chemistry

  • In heterocyclic chemistry, derivatives of this compound have been utilized in the synthesis of novel pyrido and thieno pyrimidines. These processes involve the formation of complex polyheterocyclic systems, highlighting the compound's utility in the creation of diverse molecular architectures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Photophysical Properties

  • Research into the photophysical properties of thieno[2,3-b]pyridine derivatives, including those related to the compound , has been conducted. This includes studies on spectral-fluorescent properties and their correlation with chemical structure, demonstrating the compound's potential in photophysical applications (Ershov et al., 2019).

Synthetic Pathways in Medicinal Chemistry

  • The compound has been involved in the synthesis of various heterocycles with potential medicinal applications. For instance, it has been used as a building block in the synthesis of new pyrimidine and thiazole moieties, which were further evaluated for anticancer activity (Abdel-Motaal, Alanzy, & Asem, 2020).

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S/c1-4-6-13-31-16-9-7-15(8-10-16)20(26)24-21-19(22(27)29-3)17-11-12-25(14-18(17)32-21)23(28)30-5-2/h7-10H,4-6,11-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUZIEXWMZXYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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